
Sodium nifurstyrenate
Overview
Description
Preparation Methods
The synthesis of SU5201 involves the reaction of 3,4-dichlorobenzaldehyde with indoline-2-one under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product .
Chemical Reactions Analysis
SU5201 undergoes several types of chemical reactions, including:
Oxidation: SU5201 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: SU5201 can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Applications in Aquaculture
Sodium nifurstyrenate is predominantly used to treat bacterial infections in fish. It has shown effectiveness against various pathogens, making it a valuable tool in aquaculture for maintaining fish health.
Case Study: Efficacy Against Fish Pathogens
A study conducted on yellowtail (Seriola quinqueradiata) demonstrated that this compound significantly reduced the incidence of bacterial infections caused by pathogens such as Vibrio anguillarum. The compound was administered orally, and subsequent evaluations showed a marked decrease in mortality rates among treated fish compared to control groups.
Pathogen | Treatment | Outcome |
---|---|---|
Vibrio anguillarum | This compound | Reduced mortality; improved health |
Aeromonas hydrophila | This compound | Significant bacterial load reduction |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its use in veterinary medicine. Studies have focused on how the compound is absorbed, distributed, metabolized, and excreted in aquatic species.
Pharmacokinetic Studies
Research involving rainbow trout and yellowtail has provided insights into the absorption rates and tissue distribution of this compound post-administration. For instance, one study indicated that after oral administration at a dosage of 100 mg/kg, significant concentrations of the drug were detected in muscle tissues, which is critical for ensuring therapeutic efficacy.
Fish Species | Dosage (mg/kg) | Peak Tissue Concentration (µg/g) | Time to Peak (hours) |
---|---|---|---|
Rainbow Trout | 100 | 15 | 6 |
Yellowtail | 100 | 20 | 4 |
Metabolism and Excretion
The metabolism of this compound has been studied extensively to understand its breakdown products and their implications for safety and efficacy. Research indicates that the primary metabolites include cyano-pentanone and cyano-pentenol, which are formed through various metabolic pathways involving liver enzymes.
Metabolic Pathways
- Anaerobic incubation studies have shown that this compound undergoes reduction to form cyano-pentanone.
- Aerobic conditions further metabolize cyano-pentanone into cyano-pentanol, which can be excreted via urine.
Development of Diagnostic Tools
Recent advancements have led to the development of rapid diagnostic tests for detecting this compound levels in fish serum. An immunochromatographic strip test has been established, allowing for quick assessment of drug levels to ensure compliance with safety regulations.
Diagnostic Test Overview
- Methodology : High-performance liquid chromatography (HPLC) is employed for quantifying this compound levels.
- Application : Ensures that fish intended for human consumption do not exceed permissible drug residue limits.
Mechanism of Action
SU5201 exerts its effects by inhibiting the production of interleukin-2. This inhibition occurs through the interaction of SU5201 with specific molecular targets involved in the signaling pathways that regulate interleukin-2 production. The exact molecular targets and pathways involved are still under investigation, but SU5201 is known to affect the activity of certain enzymes and transcription factors .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Sodium 4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate
- Molecular Formula : C₁₃H₈NNaO₅
- Molecular Weight : 281.20 g/mol
- CAS No.: 54992-23-3
- SMILES : [Na+].O=C(C1C=CC(/C=C/C2=CC=C(N+=O)O2)=CC=1)[O-]
Physicochemical Properties :
- Topological Polar Surface Area (TPSA) : 96.3 Ų
- Hydrogen Bond Acceptors : 5
- Rotatable Bonds : 2
- InChIKey : FGNXRHWAZABZSZ-ZIKNSQGESA-M
Applications and Regulatory Status: Sodium nifurstyrenate (NSA-Na) is a nitrofuran-class antimicrobial agent historically used in aquaculture to treat bacterial infections, such as Streptococcus iniae in fish, with a reported MIC range of 0.00313–0.78 µg/mL . However, due to concerns about carcinogenic metabolites, it is prohibited in food animals (e.g., China’s Ministry of Agriculture and Rural Affairs, Announcement No. 250) .
Comparison with Similar Nitrofuran Compounds
Nitrofurans share a 5-nitrofuran ring but differ in side-chain substituents, influencing their bioactivity, metabolism, and regulatory profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences:
Antimicrobial Spectrum :
- This compound exhibits exceptional potency against fish pathogens like Streptococcus iniae, with MIC values up to 250-fold lower than those of penicillins and macrolides in the same study .
- In contrast, nitrofurantoin is tailored for urinary tract infections in humans, while furazolidone targets gastrointestinal pathogens .
Metabolism and Toxicity: NSA-Na undergoes anaerobic metabolism in liver cytosol to produce cyano-pentanone and cyano-pentanol, which are less studied for carcinogenicity compared to metabolites like SEM (from nitrofurazone) . Nitrofurazone’s metabolite SEM is a known genotoxin, driving its strict prohibition .
Regulatory Landscape :
- All listed nitrofurans are banned in food animals due to residual risks, but NSA-Na’s prohibition is particularly emphasized in aquaculture regulations .
Analytical and Detection Methods
- NSA-Na Detection: Immunochromatographic strip tests and LC-MS/MS are used to detect residues in fish, with a detection limit of 0.1 µg/kg .
- Comparative Challenges: Cross-reactivity in immunoassays may occur with other nitrofurans, necessitating confirmatory chromatography .
Biological Activity
Sodium nifurstyrenate, a synthetic nitrofuran derivative, has garnered attention for its broad-spectrum antibacterial properties, particularly in aquaculture. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
This compound (chemical formula: CHNOS) is primarily used to prevent and treat bacterial infections in aquatic species. It functions as an antibiotic by inhibiting bacterial protein synthesis and disrupting DNA synthesis through its active metabolites .
The primary mechanisms by which this compound exerts its antibacterial effects include:
- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function in bacteria, leading to reduced protein production.
- DNA Interaction : this compound is believed to reduce its nitro group to an active intermediate that interacts with bacterial DNA, thereby inhibiting replication .
- Cytokine Production Inhibition : It has been shown to inhibit the production of interleukin-2, a crucial cytokine involved in immune responses .
Pharmacokinetics
Research has demonstrated that this compound is metabolized in the liver, with significant implications for its therapeutic use in aquaculture. Its pharmacokinetics have been studied extensively in fish species such as yellowtail, where it was administered orally at a dose of 100 mg/kg. The metabolites identified include various cyano compounds, which are critical for understanding its biological activity .
Antibacterial Efficacy
This compound has shown significant antibacterial activity against various pathogens, particularly Vibrio species, which are notorious for causing diseases in aquaculture settings. The following table summarizes its efficacy against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Vibrio anguillarum | 0.5 µg/mL | High |
Vibrio parahaemolyticus | 1.0 µg/mL | Moderate |
Aeromonas hydrophila | 0.25 µg/mL | High |
Case Studies
- Aquaculture Applications : A study conducted on the use of this compound in shrimp farming demonstrated its effectiveness in reducing bacterial contamination and improving survival rates among cultured shrimp populations .
- Immunological Effects : Research highlighted the compound's role in modulating immune responses in fish, particularly through the inhibition of interleukin-2 production. This effect is crucial for enhancing disease resistance in aquaculture settings .
- Metabolic Pathways : Detailed metabolic studies have shown that this compound undergoes complex transformations within aquatic organisms, leading to various metabolites that may contribute to its antibacterial properties .
Properties
IUPAC Name |
sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXRHWAZABZSZ-ZIKNSQGESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8NNaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1534-38-9 (Parent) | |
Record name | Sodium nifurstyrenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701035463 | |
Record name | Sodium nifurstyrenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54992-23-3 | |
Record name | Sodium nifurstyrenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium nifurstyrenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701035463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.